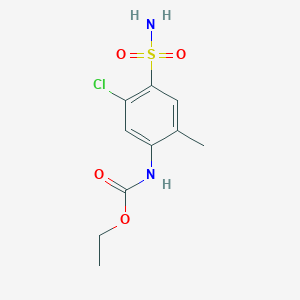

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate

CAS No.: 35442-35-4

Cat. No.: VC2278384

Molecular Formula: C10H13ClN2O4S

Molecular Weight: 292.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35442-35-4 |

|---|---|

| Molecular Formula | C10H13ClN2O4S |

| Molecular Weight | 292.74 g/mol |

| IUPAC Name | ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate |

| Standard InChI | InChI=1S/C10H13ClN2O4S/c1-3-17-10(14)13-8-5-7(11)9(4-6(8)2)18(12,15)16/h4-5H,3H2,1-2H3,(H,13,14)(H2,12,15,16) |

| Standard InChI Key | PRHNUUWYZMUIAO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl |

| Canonical SMILES | CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is identified by the CAS number 35442-35-4 and has the molecular formula C10H13ClN2O4S with a molecular weight of 292.74 g/mol. This compound belongs to the class of carbamates with distinctive functional group arrangements. The IUPAC name for this compound is ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate, which describes its key structural elements.

The compound's structure features a phenyl ring with four key substituents: a chloro group at the 5-position, a methyl group at the 2-position, a sulfamoyl group (SO2NH2) at the 4-position, and an ethyl carbamate group (NHCOOC2H5) attached to the phenyl ring. This specific arrangement of functional groups contributes to its unique chemical and biological properties. The presence of the sulfamoyl group particularly distinguishes it from related compounds and plays a significant role in its biochemical interactions.

Key Physical and Chemical Properties

The physical state of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate at room temperature is solid, which is typical for compounds with similar molecular weights and functional groups. Its chemical properties are largely determined by the reactive functional groups present in its structure, particularly the carbamate group and the sulfamoyl moiety.

Structural Identification Data

Table 1: Structural Identification Parameters for Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate

| Parameter | Value |

|---|---|

| IUPAC Name | ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate |

| CAS Number | 35442-35-4 |

| Molecular Formula | C10H13ClN2O4S |

| Molecular Weight | 292.74 g/mol |

| InChI Key | PRHNUUWYZMUIAO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl |

The compound can be uniquely identified using the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations provided in the table above, which are standard methods for representing chemical structures in a computer-readable format.

Biochemical Properties and Mechanisms of Action

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate exhibits significant biochemical activities that make it valuable in research settings. Its primary mechanism of action involves inhibition of specific enzymes through binding interactions with their active sites, preventing substrate access and catalytic activity.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit various enzymes involved in metabolic pathways. This inhibition occurs through specific binding interactions with enzyme active sites or allosteric sites, leading to changes in enzyme conformation and subsequent inhibition of catalytic activity. The sulfamoyl group likely plays a key role in these interactions, as similar structural motifs are found in known enzyme inhibitors.

Cellular Effects

At the cellular level, Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate exerts its effects through modulation of cell signaling pathways, alterations in gene expression patterns, and impacts on cellular metabolism. These effects collectively contribute to the compound's observed biological activities and potential research applications.

Molecular Interactions

The molecular interactions of this compound with biological systems are largely determined by its chemical structure. Key interactions include:

-

Hydrogen bonding through the carbamate and sulfamoyl groups

-

Hydrophobic interactions via the phenyl ring and methyl group

-

Potential halogen bonding through the chloro substituent

-

Electrostatic interactions involving the partially charged atoms in the functional groups

These interactions collectively determine the binding affinity and specificity of the compound for its biological targets.

Chemical Reactivity and Reactions

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate can undergo various chemical reactions, primarily involving its functional groups. Understanding these reactions is essential for predicting its behavior in biological systems and for designing synthetic pathways for derivative compounds.

Oxidation Reactions

The compound can undergo oxidation reactions with common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically target the more reactive functional groups, such as the carbamate moiety or the methyl group, depending on the specific oxidizing conditions.

Reduction Reactions

Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. The carbamate group is particularly susceptible to reduction, which can lead to the formation of the corresponding amine derivatives.

Substitution Reactions

Nucleophilic substitution reactions can occur, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions. These reactions provide routes to structural analogs with potentially modified biological activities.

Stability Considerations

The stability of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate under various conditions is an important consideration for its storage and use in research. The compound may be sensitive to extreme pH conditions, extended exposure to moisture, or high temperatures, which could lead to degradation or unwanted side reactions.

Research Applications

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate finds applications across several research domains due to its unique chemical structure and biological activities.

Biochemical Research

In biochemical research, the compound is widely used to study enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for investigating enzymatic mechanisms and the roles of these enzymes in cellular processes.

Organic Chemistry Applications

In organic chemistry, the compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its multiple functional groups provide sites for further modifications and transformations, making it useful in the synthesis of libraries of compounds for structure-activity relationship studies.

Medicinal Chemistry Research

The compound has potential applications in medicinal chemistry research, particularly in the development of new therapeutic agents. Its enzyme inhibitory properties and antimicrobial activities suggest possible pathways for drug development, although extensive safety and efficacy studies would be required before any clinical applications could be considered.

Biological Activities

Antimicrobial Properties

Studies have indicated that Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate exhibits antimicrobial properties against various pathogens. This activity may be attributed to its ability to interfere with essential enzymatic processes in microbial cells, potentially disrupting cell metabolism or cell wall synthesis.

Structure-Activity Relationships

The biological activities of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate are closely related to its structural features. Structure-activity relationship (SAR) studies would be valuable for understanding which components of the molecule are essential for its observed biological effects and for designing improved analogs with enhanced activities or reduced side effects.

| Biological Activity | Description | Potential Mechanism |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes in metabolic pathways | Binding to enzyme active sites, preventing substrate access |

| Antimicrobial Activity | Activity against various pathogens | Disruption of essential enzymatic processes in microbial cells |

| Cellular Signaling Effects | Modulation of cell signaling pathways | Interaction with signaling proteins or receptors |

| Gene Expression Modulation | Alteration of gene expression patterns | Indirect effects through signaling pathway modulation |

Comparative Analysis with Similar Compounds

Comparison with Related Carbamates

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate can be compared with other carbamate compounds that share structural similarities but differ in specific substituents or functional group arrangements. For instance, ethyl carbamate (also known as urethane) is a simpler carbamate that lacks the complex substitution pattern of our target compound and has different applications and properties.

Structural Analogs and Their Properties

A comparison with structural analogs that differ in key substituents (e.g., the position of the chloro group, presence or absence of the sulfamoyl group) would provide valuable insights into structure-activity relationships. Such comparisons could help identify which structural features are critical for the observed biological activities and guide the design of improved compounds with enhanced properties.

Distinguishing Features

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate stands out among similar compounds due to its unique combination of chemical properties and diverse applications in scientific research. The presence of the sulfamoyl group, in particular, distinguishes it from many other carbamates and contributes significantly to its biochemical interactions.

Current Research Trends and Future Directions

Current research involving Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate likely focuses on elucidating its precise mechanisms of action, exploring its potential therapeutic applications, and developing improved synthetic routes or structural analogs with enhanced properties.

Emerging Applications

Potential emerging applications for this compound or its derivatives may include:

-

Development of new enzyme inhibitors for therapeutic purposes

-

Investigation of novel antimicrobial agents to address increasing antibiotic resistance

-

Design of chemical probes for studying specific biochemical pathways

-

Exploration of structure-based drug design using the compound as a scaffold

Future Research Directions

Future research directions might include:

-

Detailed structural studies of the compound in complex with its target enzymes

-

Development of more selective analogs with reduced off-target effects

-

Investigation of potential synergistic effects with other compounds

-

Exploration of novel delivery systems for potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume